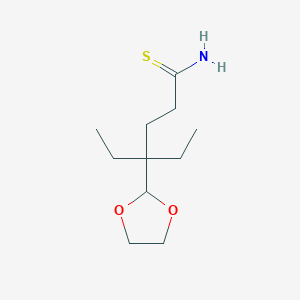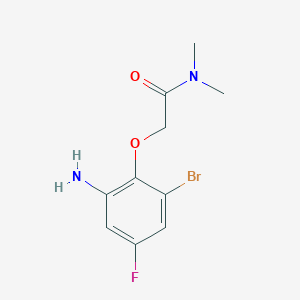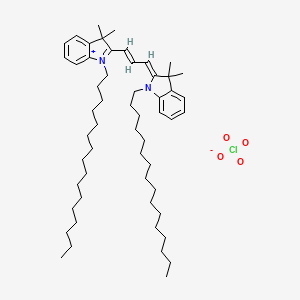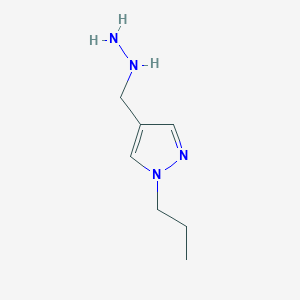
1,1-Dibromo-2-octylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1,1-dibromo-2-octyl- is a halogenated cyclopropane derivative. Cyclopropanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring. This particular compound features two bromine atoms and an octyl group attached to the cyclopropane ring, giving it unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropane, 1,1-dibromo-2-octyl- can be synthesized through a multi-step process. One common method involves the reaction of 3-chloro-2-(chloromethyl)propene with bromoform in the presence of pinacol and dibenzo-18-crown-6 as catalysts. The reaction is carried out under vigorous stirring and controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is typically purified through distillation and recrystallization to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane, 1,1-dibromo-2-octyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield cyclopropane derivatives with various functional groups, while reduction and oxidation reactions can lead to different cyclopropane-based compounds .
Applications De Recherche Scientifique
Cyclopropane, 1,1-dibromo-2-octyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of cyclopropane, 1,1-dibromo-2-octyl- involves its interaction with molecular targets through its reactive bromine atoms and cyclopropane ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, lacking the bromine and octyl substituents.
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Another halogenated cyclopropane with different substituents.
Cyclohexane: A larger cyclic hydrocarbon with different chemical properties
Uniqueness
The presence of bromine atoms makes it highly reactive in substitution and reduction reactions, while the octyl group provides hydrophobic characteristics that can influence its interactions in biological and industrial contexts .
Propriétés
Numéro CAS |
62845-99-2 |
|---|---|
Formule moléculaire |
C11H20Br2 |
Poids moléculaire |
312.08 g/mol |
Nom IUPAC |
1,1-dibromo-2-octylcyclopropane |
InChI |
InChI=1S/C11H20Br2/c1-2-3-4-5-6-7-8-10-9-11(10,12)13/h10H,2-9H2,1H3 |
Clé InChI |
QEMWCGYLHICAEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CC1(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)

![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)



![Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-](/img/structure/B12086720.png)


![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)

![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B12086748.png)
